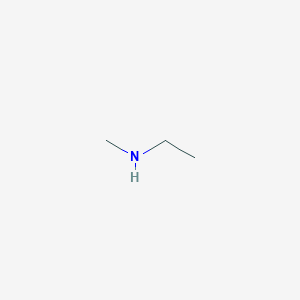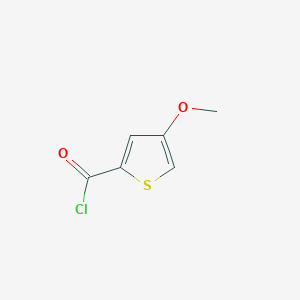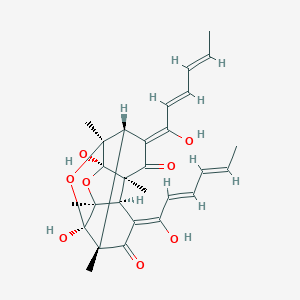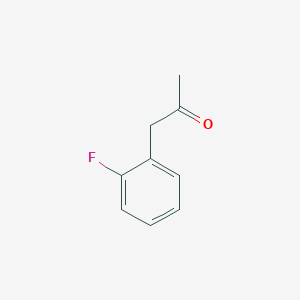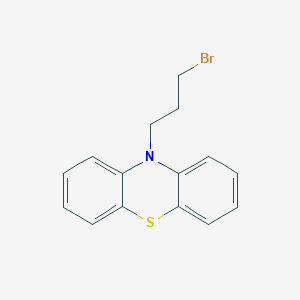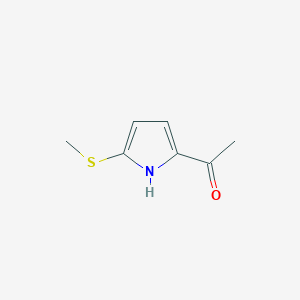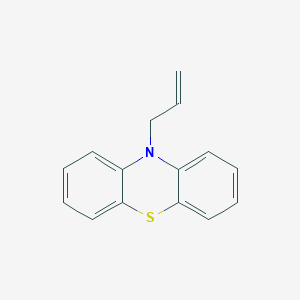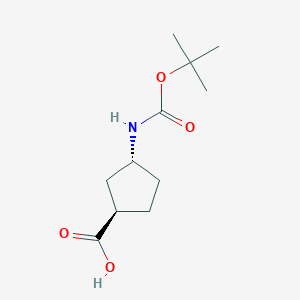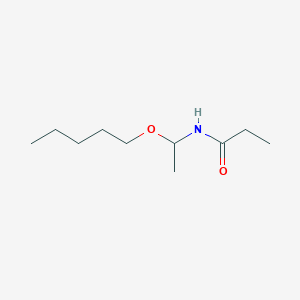
N-(1-pentoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pentoxyethyl)propanamide is a compound that belongs to the class of amides. It is also known as PEPA and is used in scientific research. PEPA is a potent and selective positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system.
Mecanismo De Acción
N-(1-pentoxyethyl)propanamide acts as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system. The receptor consists of four subunits, and each subunit has a binding site for glutamate. N-(1-pentoxyethyl)propanamide binds to a specific site on the receptor, which enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(1-pentoxyethyl)propanamide are related to its mechanism of action on the AMPA receptor. The compound enhances the activity of the receptor, which can lead to an increase in synaptic transmission. This increase in synaptic transmission can have various effects on the brain and behavior. Studies have shown that N-(1-pentoxyethyl)propanamide can enhance learning and memory, reduce anxiety, and have potential therapeutic effects for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its potency and selectivity as a positive allosteric modulator of the AMPA receptor. The compound is highly specific for the AMPA receptor and does not affect other glutamate receptors. This specificity allows researchers to study the function of the AMPA receptor without interference from other receptors. However, the limitations of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its solubility and stability. The compound has limited solubility in water and can degrade over time, which can affect the reliability of the results.
Direcciones Futuras
There are various future directions for the study of N-(1-pentoxyethyl)propanamide. One direction is to investigate the potential therapeutic effects of the compound for neurodegenerative diseases. Studies have shown that the enhancement of the AMPA receptor activity can have neuroprotective effects, and N-(1-pentoxyethyl)propanamide may have potential as a therapeutic agent. Another direction is to investigate the effects of the compound on other brain regions and behaviors. The AMPA receptor is widely distributed throughout the brain, and the effects of N-(1-pentoxyethyl)propanamide on other regions and behaviors are not well understood. Further studies are needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(1-pentoxyethyl)propanamide is a potent and selective positive allosteric modulator of the AMPA receptor. The compound has various scientific research applications and can be used to investigate the function of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases. The compound has advantages and limitations for lab experiments, and future directions for research include investigating the potential therapeutic effects of the compound and its effects on other brain regions and behaviors.
Métodos De Síntesis
The synthesis of N-(1-pentoxyethyl)propanamide involves the reaction of 3-(1-pentoxyethyl)benzoyl chloride with ammonia. The reaction takes place under basic conditions and yields N-(1-pentoxyethyl)propanamide as a white solid. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-pentoxyethyl)propanamide is used in scientific research to study the function of the AMPA receptor. The compound is a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects. The compound has been used in various studies to investigate the role of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases.
Propiedades
Número CAS |
133492-61-2 |
|---|---|
Nombre del producto |
N-(1-pentoxyethyl)propanamide |
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-(1-pentoxyethyl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12) |
Clave InChI |
RDLWVPHQCMWOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)NC(=O)CC |
SMILES canónico |
CCCCCOC(C)NC(=O)CC |
Sinónimos |
Propanamide, N-[1-(pentyloxy)ethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





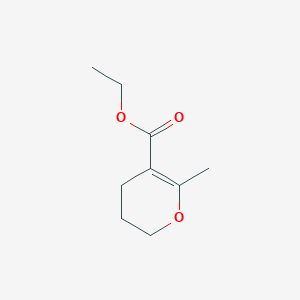
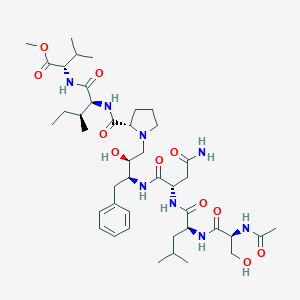
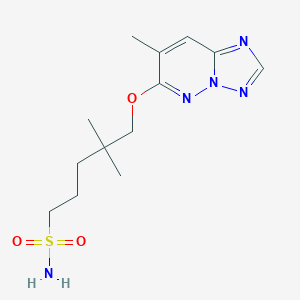
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
